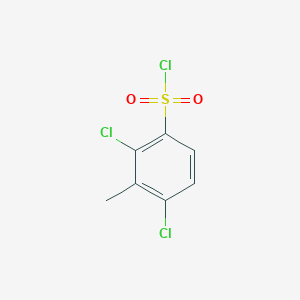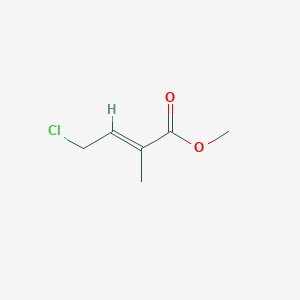
Methyl 4-chloro-2-methylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-2-methylbut-2-enoate is an organic compound with the molecular formula C6H9ClO2 It is a derivative of butenoate, featuring a chlorine atom and a methyl group attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-methylbut-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-methylbut-2-enoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid to form the desired methyl ester.
Another method involves the use of a Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. In this case, the ylide would be prepared from a precursor containing the 4-chloro-2-methylbut-2-enoate moiety .
Industrial Production Methods
Industrial production of methyl (2E)-4-chloro-2-methylbut-2-enoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
化学反応の分析
Types of Reactions
Methyl 4-chloro-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols and alkanes.
Substitution: The major products depend on the nucleophile used, such as alcohols, amines, or ethers.
科学的研究の応用
Methyl 4-chloro-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism of action of methyl (2E)-4-chloro-2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Methyl 4-chloro-2-methylbut-2-enoate can be compared with other similar compounds, such as:
Methyl (2E)-3-chloro-2-methylbut-2-enoate: Similar structure but with a different position of the chlorine atom.
Methyl (2E)-4-bromo-2-methylbut-2-enoate: Similar structure but with a bromine atom instead of chlorine.
Methyl (2E)-4-chloro-2-ethylbut-2-enoate: Similar structure but with an ethyl group instead of a methyl group.
特性
分子式 |
C6H9ClO2 |
|---|---|
分子量 |
148.59 g/mol |
IUPAC名 |
methyl (E)-4-chloro-2-methylbut-2-enoate |
InChI |
InChI=1S/C6H9ClO2/c1-5(3-4-7)6(8)9-2/h3H,4H2,1-2H3/b5-3+ |
InChIキー |
LTZAWBBRKABPAL-HWKANZROSA-N |
異性体SMILES |
C/C(=C\CCl)/C(=O)OC |
正規SMILES |
CC(=CCCl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


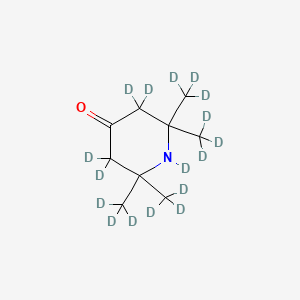

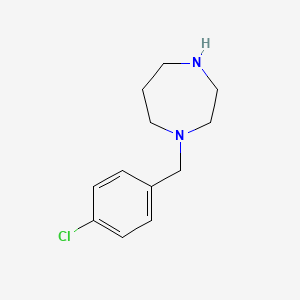
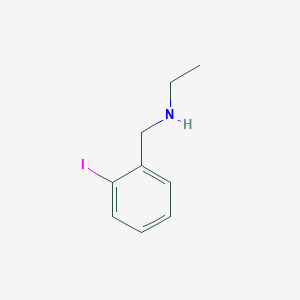
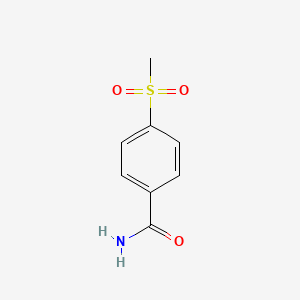
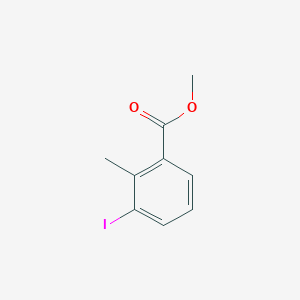
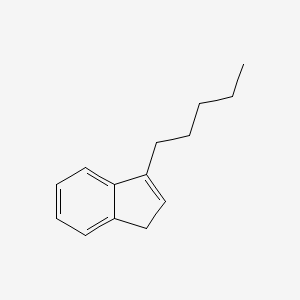

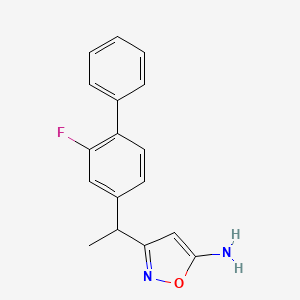
![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/structure/B1369258.png)
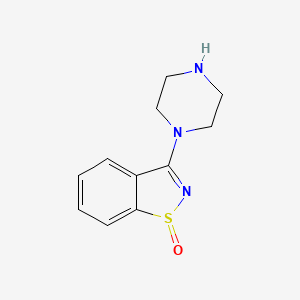
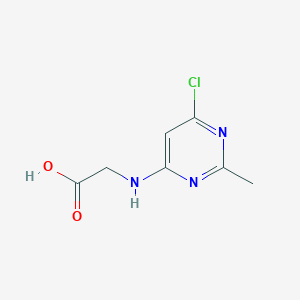
![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1369266.png)
